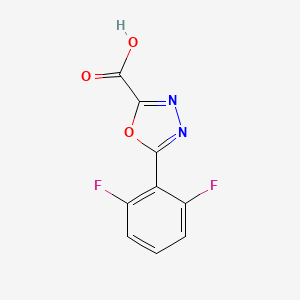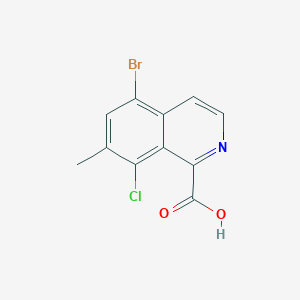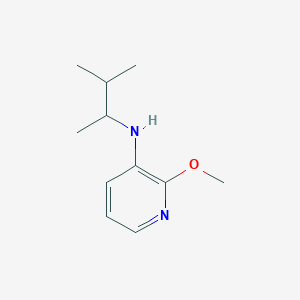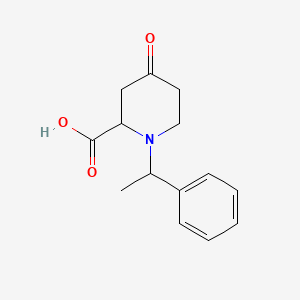
6-Methyl-3-(2-methylphenyl)thian-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(2-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is a thian-3-ol derivative, characterized by a thian-3-ol ring substituted with a methyl group at the 6th position and a 2-methylphenyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-methylphenyl)thian-3-ol typically involves the following steps:
Formation of the Thian-3-ol Ring: The thian-3-ol ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiols and aldehydes or ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-(2-methylphenyl)thian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
6-Methyl-3-(2-methylphenyl)thian-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(2-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-(3-methylphenyl)thian-3-ol: Similar structure with the methylphenyl group at a different position.
6-Methyl-3-(4-methylphenyl)thian-3-ol: Another isomer with the methylphenyl group at the 4th position.
Uniqueness
6-Methyl-3-(2-methylphenyl)thian-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylphenyl group can affect the compound’s interaction with molecular targets and its overall properties.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
6-methyl-3-(2-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-10-5-3-4-6-12(10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3 |
Clave InChI |
DABXLOAZQLTIRA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CS1)(C2=CC=CC=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)




![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)






